molecular formula C7H10N2O2 B1626290 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol CAS No. 623565-62-8

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

Cat. No. B1626290
M. Wt: 154.17 g/mol
InChI Key: VHJUJFCWUIQFGV-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol, also known as 5-hydroxy-6,7-dihydro-pyrazolo[5,1-b][1,3]oxazin-2-ol, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazolo[5,1-b][1,3]oxazin-2-ol, which is a heterocyclic compound consisting of a six-membered ring with one nitrogen and two oxygen atoms. 5-hydroxy-6,7-dihydro-pyrazolo[5,1-b][1,3]oxazin-2-ol is a white solid with a molecular weight of 206.25 g/mol.

Scientific Research Applications

Reversible Fiber-Optic Fluorosensing of Lower Alcohols

Researchers have explored the optical sensing of lower alcohols, such as methanol and ethanol, using novel fluorescent dyes. These compounds exhibit high emission quantum yields and a large Stokes shift, making them suitable for the fabrication of fiber-optic sensing heads. This technology has potential applications in monitoring lower alcohols in various environments, showcasing the versatility of pyrazolo and oxazine derivatives in sensing technologies (Orellana et al., 1995).

Synthesis of Pyrazolo and Oxazine Derivatives

The chemical synthesis and modification of pyrazolo[1,2,4]-triazine and oxazine derivatives have been extensively studied. These synthetic routes offer a pathway to diverse heterocyclic compounds with varied applications in dye stuffs and potential pharmacological activities. Such studies demonstrate the chemical versatility and utility of these compounds in creating novel materials and medicines (Neidlein & Jäschke, 1988).

Biological Activity of Novel Comenic Acid Derivatives

Research into the biological activities of novel comenic acid derivatives containing isoxazole and isothiazole moieties has shown promising results. These compounds, when used in conjunction with established antitumor drugs, have exhibited synergistic effects, highlighting the potential of pyrazolo and oxazine derivatives in enhancing the efficacy of cancer treatments (Kletskov et al., 2018).

Catalytic Hydrogenation and Synthesis Applications

Studies on the catalytic hydrogenation of dihydro-oxazines and the synthesis of polyhydroxylated compounds via oxazine derivatives underline the significance of these compounds in organic synthesis and the development of new catalytic processes. These findings contribute to a deeper understanding of the chemical properties of oxazines and their potential industrial applications (Sukhorukov et al., 2008).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJUJFCWUIQFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474337
Record name (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

CAS RN

623565-62-8
Record name (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 2
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 3
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 4
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 5
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Reactant of Route 6
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

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